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molecular formula C13H16O3 B1422889 ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-04-4

ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B1422889
M. Wt: 220.26 g/mol
InChI Key: WRTWQOZLEIKMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995052

Procedure details

A mixture of 2-indanone (13.2 g), ethyl bromoacetate (16.7 g), benzene (150 ml) and purified zinc (6.5 g) is stirred and heated at 50° C. Iodine (0.5 g) is added to catalyze the reaction. A rather vigorous reaction sets in after about 30 min. and the heating is discontinued. After the mixture ceases boiling, 4 g of fresh zinc and 10 g of ethyl bromoacetate is added, the reaction mixture is heated at reflux for 2 hr. and allowed to stand overnight at room temperature. The zinc addition-compound is decomposed by adding 200 ml of cold 10% hydrochloric acid. The aqueous layer is separated, extracted twice with benzene, all organic extracts are combined and dried (MgSO4). The filtrate is concentrated and the residue distilled under reduced pressure yielding 2-hydroxyindane-2-acetic acid ethyl ester, bp. 163°-166° C/10 mm.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].Cl>[Zn].C1C=CC=CC=1>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][C:2]1([OH:10])[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)[CH3:17]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified zinc (6.5 g)
ADDITION
Type
ADDITION
Details
Iodine (0.5 g) is added
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
A rather vigorous reaction sets in after about 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1(CC2=CC=CC=C2C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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